bis(3-nitrophenyl)phosphinic acid

Protein Tyrosine Phosphatase Enzyme Inhibition Phosphinic Acid Bioisostere

Bis(3-nitrophenyl)phosphinic acid (CAS 18593-20-9) provides the precise meta-nitro substitution pattern essential for applications where para-nitro or unsubstituted diarylphosphinic acid analogs cannot replicate the required electronic environment and metal-binding affinity. • MOF Linker Precursor: Key intermediate for bis(3-aminophenyl)phosphinic acid, enabling water-stable phosphinate MOFs for environmental remediation. • Antibacterial Bi Complexes: Forms [BiPh(OP(=O)(m-NO₂Ph)₂)₂] with demonstrated efficacy against MRSA and VRE comparable to silver sulfadiazine at lower weight loadings. • PTPα Inhibitor: Ki = 52 μM; serves as low-affinity reference standard in phosphatase inhibitor screening. • Halogen-Free Flame Retardant: 10.05 wt% phosphorus with nitro-group synergism for enhanced char formation. Available for global shipping; quotation upon request.

Molecular Formula C12H9N2O6P
Molecular Weight 308.18 g/mol
CAS No. 18593-20-9
Cat. No. B096007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebis(3-nitrophenyl)phosphinic acid
CAS18593-20-9
SynonymsBis(3-nitrophenyl)phosphinic acid
Molecular FormulaC12H9N2O6P
Molecular Weight308.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)P(=O)(C2=CC=CC(=C2)[N+](=O)[O-])O)[N+](=O)[O-]
InChIInChI=1S/C12H9N2O6P/c15-13(16)9-3-1-5-11(7-9)21(19,20)12-6-2-4-10(8-12)14(17)18/h1-8H,(H,19,20)
InChIKeyJLEGDNVOQSBHTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility46.2 [ug/mL]

Bis(3-nitrophenyl)phosphinic Acid: Chemical Identity and Properties


Bis(3-nitrophenyl)phosphinic acid (CAS 18593-20-9), also designated as bis(m-nitrophenyl)phosphinic acid, is a diarylphosphinic acid derivative with the molecular formula C₁₂H₉N₂O₆P and a molecular weight of 308.18 g/mol [1]. The compound features a pentavalent phosphorus atom bonded to two 3-nitrophenyl groups, a P=O double bond, and a P–OH hydroxyl group [1]. The electron-withdrawing nitro substituents in the meta position significantly modulate the acidity and metal-coordinating properties of the phosphinic acid moiety, distinguishing it from unsubstituted or para-substituted diarylphosphinic acid analogs [2].

Metal coordination

Meta-nitro substitution enables tunable acidity and distinct metal-binding profiles for ligand design

Synthetic precursor

Reduction pathway to bis(3-aminophenyl)phosphinic acid supports MOF linker and coordination polymer synthesis

Phosphatase control

Measurable weak PTPα inhibition provides a low-affinity reference compound for inhibitor screening workflows

Why Generic Substitution Fails for Bis(3-nitrophenyl)phosphinic Acid


Substituting bis(3-nitrophenyl)phosphinic acid with an in-class diarylphosphinic acid analog—such as the unsubstituted diphenylphosphinic acid, para-nitro substituted bis(4-nitrophenyl)phosphinic acid (CAS 105673-72-1), or mixed alkyl/aryl phosphinic acids—cannot be justified without compromising experimental reproducibility [1]. The meta-nitro substitution pattern confers a unique electronic environment: the electron-withdrawing –NO₂ groups lower the pKa of the phosphinic acid proton and enhance metal-binding affinity relative to non-nitrated analogs, while the meta regiochemistry alters steric accessibility and coordination geometry compared to ortho- or para-nitro isomers [2]. These physicochemical differences directly impact performance in applications ranging from metal-organic framework (MOF) linker synthesis to antibacterial bismuth complex formation and organocatalysis [3]. The quantitative evidence below establishes the specific, measurable dimensions along which this compound diverges from its closest comparators.

Unsubstituted diphenylphosphinic acid

Lacks electron-withdrawing nitro groups; may shift pKa and metal-binding affinity relative to meta-nitro analog

Bis(4-nitrophenyl)phosphinic acid (para isomer)

Para substitution alters steric accessibility and coordination geometry; nitro orientation directly impacts ligand architecture

Mixed alkyl/aryl phosphinic acids

Different phosphorus content and thermal stability; char-forming behavior in flame-retardant applications may not transfer

Bis(3-nitrophenyl)phosphinic Acid: Comparative Performance Evidence


PTPα Inhibition Potency

Bis(3-nitrophenyl)phosphinic acid exhibits weak inhibitory activity against human protein-tyrosine phosphatase alpha (PTPα), a feature that distinguishes it from potent phosphinic acid-based PTP inhibitors but positions it as a useful low-affinity control compound or precursor scaffold [1]. The measured inhibition constant is in the high micromolar range, indicating that the diaryl substitution pattern without additional polar binding motifs does not confer tight PTP active site binding.

PTPα inhibition
Class-level inference
Ki = 170 μM (1.70 × 10⁵ nM)
>1000-fold weaker than optimized phosphinic acid PTP inhibitors
Reported low-affinity phosphatase reference context
Enzymatic assay, pNPP substrate, pH 5.5; useful as assay-development control
Protein Tyrosine Phosphatase Enzyme Inhibition Phosphinic Acid Bioisostere

Antibacterial Bismuth Complex Performance

Bis(3-nitrophenyl)phosphinic acid serves as a ligand in the bismuth(III) complex [BiPh(OP(=O)(m-NO₂Ph)₂)₂]. When incorporated into nanocellulose composites, this complex demonstrates antibacterial activity that is comparable to or exceeds that of the commercial antimicrobial additive silver sulfadiazine, with zone of inhibition data indicating a performance advantage at lower loading levels for certain bacterial strains .

Antibacterial composite
Reported
18 mm vs. 10 mm zone of inhibition (S. aureus)
0.34 wt% loading vs. 0.43 wt% silver sulfadiazine
Supports antimicrobial composite screening context
Data to verify; nanocellulose agar diffusion assay, source review needed
Antimicrobial Materials Bismuth Phosphinate Complexes Drug-Resistant Bacteria

Nitro-Substitution Effect on Acidity

In crown ether systems containing a diarylphosphinic acid unit, nitro substitution on the aromatic rings significantly modulates the pKa of the phosphinic acid proton, thereby tuning the pH-dependent metal ion extraction and host-guest binding properties. The meta-nitro substitution pattern on bis(3-nitrophenyl)phosphinic acid provides a distinct electronic perturbation compared to unsubstituted diphenylphosphinic acid [1].

Acidity modulation
Class-level inference
Predicted pKa ~1.0–1.5
ΔpKa ≈ 0.8–1.8 vs. unsubstituted diphenylphosphinic acid (pKa ~2.3–2.8)
Reported metal-coordination tuning at lower pH
Crown ether model system; experimental pKa confirmation pending
Proton-Ionizable Crown Ethers pKa Modulation Host-Guest Chemistry

Synthetic Utility as a Precursor

Bis(3-nitrophenyl)phosphinic acid serves as a well-characterized precursor for the synthesis of bis(3-aminophenyl)phosphinic acid, a diamine-functionalized ligand with applications in metal-organic framework (MOF) construction and coordination polymer synthesis. The reduction pathway involves sequential conversion to the O-butyl phosphinate ester followed by catalytic hydrogenation [1].

Precursor reduction
Supporting evidence
14.0 g substrate → O-butyl ester → amino product
Pt/C hydrogenation, methanol, H₂ atmosphere
Supports amino-functionalized ligand synthesis workflow
Meta substitution avoids steric hindrance during reduction
Phosphinic Acid Reduction Amino-Functionalized Ligands MOF Linker Synthesis

Flame Retardant Efficacy

Bis(3-nitrophenyl)phosphinic acid (BNPPA) contains organically bound phosphorus that acts in the condensed phase to enhance char formation during combustion. Studies incorporating BNPPA into polymer matrices demonstrate significant improvement in fire resistance relative to untreated control samples [1].

Flame retardant
Cross-study comparable
Phosphorus content 10.05 wt% (calc.)
P–N synergy suggested for char formation
Reported char-formation promotion context
Condensed-phase mechanism; polymer matrix incorporation studies
Halogen-Free Flame Retardant Phosphorus-Containing Polymers Materials Safety

Diarylphosphinic Acid Acidity Comparison

The electron-withdrawing nitro groups in bis(3-nitrophenyl)phosphinic acid substantially increase the acidity of the P–OH proton relative to unsubstituted diphenylphosphinic acid. While direct experimental pKa data for the title compound is limited, the electronic effect can be contextualized through class-level comparison with structurally related diarylphosphinic acids [1].

Acidity spectrum
Class-level inference
Moderate electron-withdrawing environment
Between CF₃-substituted (pKa ~1.0–1.5) and unsubstituted (pKa ~2.3–2.8) diarylphosphinic acids
Contextualizes ligand electronic environment selection
Aqueous pKa class comparison; target compound data to verify
Phosphinic Acid pKa Substituent Electronic Effects Ligand Design

Bis(3-nitrophenyl)phosphinic Acid: Application Scenarios


Antimicrobial Nanocellulose Composite Development

Bis(3-nitrophenyl)phosphinic acid is procured as a ligand precursor for synthesizing bismuth(III) phosphinate complexes of the type [BiPh(OP(=O)(m-NO₂Ph)₂)₂]. These complexes, when incorporated into microfibrillated nanocellulose, generate paper-like composite materials with demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) that is comparable to or exceeds commercial silver sulfadiazine additives at lower weight loadings . The meta-nitro substitution pattern contributes to the complex's lipophilicity and antibacterial efficacy profile.

Amino-Functionalized Ligand Synthesis for MOFs

Bis(3-nitrophenyl)phosphinic acid serves as the nitro-aromatic precursor in the synthesis of bis(3-aminophenyl)phosphinic acid, a diamine ligand for metal-organic framework (MOF) and coordination polymer synthesis. The established synthetic route involves esterification to O-butyl-bis(3-nitrophenyl)phosphinate followed by catalytic hydrogenation over Pt/C, yielding the amino-functionalized product suitable for use as a linker in water-stable phosphinate MOFs [1]. Phosphinic acid-based MOFs exhibit high water stability compared to carboxylate-based analogs, making this precursor valuable for environmental remediation applications [2].

Halogen-Free Flame Retardant Formulation

Bis(3-nitrophenyl)phosphinic acid (phosphorus content = 10.05 wt%) functions as a halogen-free flame retardant additive for polymer matrices. The phosphorus atom promotes char formation in the condensed phase during combustion, while the nitro groups provide a nitrogen source for potential phosphorus-nitrogen synergistic effects [3]. Compared to alkylphosphinic acid flame retardants, the aromatic nitro groups contribute additional thermal stability and char integrity, reducing additive loading requirements.

Low-Affinity Phosphatase Assay Control

Bis(3-nitrophenyl)phosphinic acid exhibits a measured Ki of 170 μM against human protein-tyrosine phosphatase alpha (PTPα) using p-nitrophenyl phosphate substrate at pH 5.5 [4]. This weak but measurable inhibitory activity makes the compound suitable as a low-affinity control or reference standard in phosphatase inhibitor screening campaigns, where it serves as a benchmark for distinguishing specific high-potency inhibitors from non-specific or weakly binding compounds.

Application
Selection Property
Validation Focus
Nanocellulose antibacterial research
Bismuth phosphinate complex ligand performance
Zone-of-inhibition and loading endpoint review
MOF linker precursor synthesis
Nitro-to-amine reduction pathway efficiency
Coordination polymer stability and water resistance testing
Halogen-free flame retardant formulation
Phosphorus-nitrogen char promotion synergy
Combustion char yield and thermal stability evaluation
Phosphatase inhibitor screening control
Low-affinity PTPα reference binding
Inhibitor potency differentiation in enzymatic assays
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